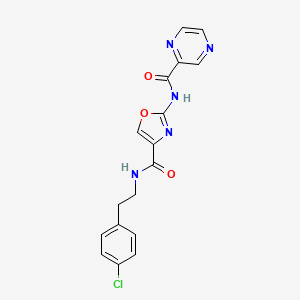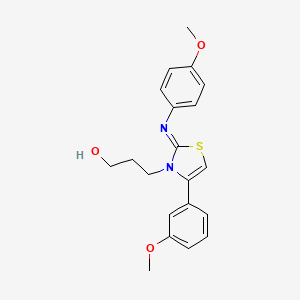
(Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
One area of research involves the efficient synthesis and detailed structural characterization of related thiazole derivatives. These studies typically employ techniques like X-ray crystallography, FT-IR, 1H and 13C NMR spectroscopy, and DFT quantum chemical methods to elucidate the molecular structure and confirm the stereochemical configuration of the compounds. For instance, researchers have synthesized and characterized thiazolidinone derivatives, highlighting the importance of such compounds in developing new chemical entities with potential biological activity (Megrouss et al., 2019).
Spectral Characterization and Antimicrobial Activity
Another research direction explores the synthesis, spectral characterization, and antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands. These studies assess the antibacterial and antifungal activities of the synthesized compounds, providing insights into their potential as antimicrobial agents. Such research is pivotal for identifying new therapeutic agents in combating resistant microbial strains (Vinusha et al., 2015).
Quantum Chemical Studies and Biological Applications
Quantum chemical studies, including molecular docking and DFT calculations, are employed to predict the biological activity and understand the molecular interactions of thiazole derivatives with biological targets. These studies are fundamental in drug discovery processes, enabling the identification of potential lead compounds for further development. For example, research on the quantum chemical calculations and biological effects of certain thiazole derivatives highlights their potential in medicinal chemistry (Viji et al., 2020).
Photophysical and Electroluminescent Properties
Investigations into the photophysical and electroluminescent properties of thiazole-based compounds reveal their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. These studies contribute to the advancement of electronic and photonic technologies by providing new materials with desirable optical and electronic properties (Roh et al., 2009).
properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-9-7-16(8-10-17)21-20-22(11-4-12-23)19(14-26-20)15-5-3-6-18(13-15)25-2/h3,5-10,13-14,23H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQYXZYMNINFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

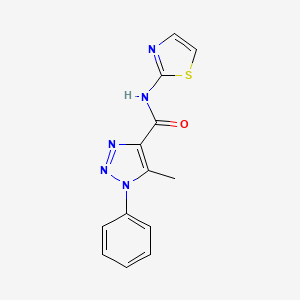
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710857.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2710858.png)

![2-Chloro-N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]propanamide](/img/structure/B2710860.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide](/img/structure/B2710863.png)

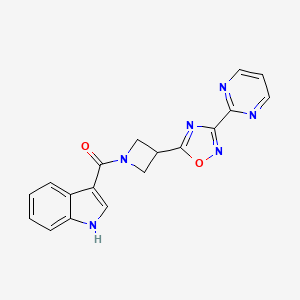
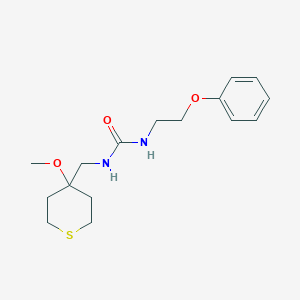
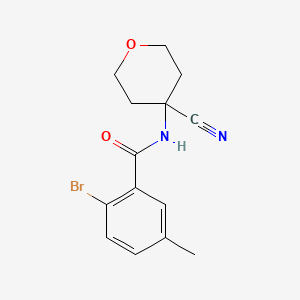
![N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2710870.png)

![Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2710873.png)
